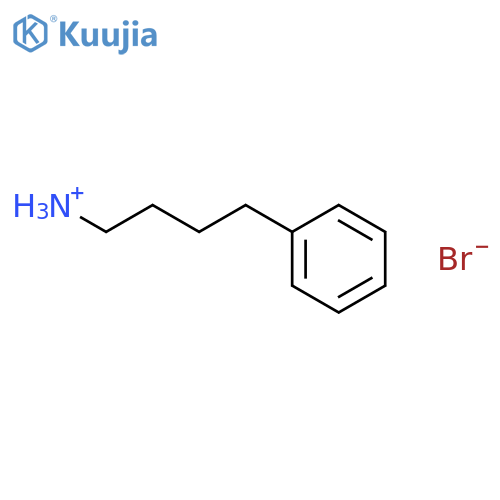Cas no 120375-52-2 (4-phenylbutylammonium bromide)

4-phenylbutylammonium bromide structure
商品名:4-phenylbutylammonium bromide
4-phenylbutylammonium bromide 化学的及び物理的性質
名前と識別子
-
- 4-phenylbutylammonium bromide
- Benzenebutanammonium Bromide
- 4-Phenylbutan-1-amine hydrobromide
- 120375-52-2
-
- インチ: InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
- InChIKey: QXIMNYDFEQNJNL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCCCN.Br
計算された属性
- せいみつぶんしりょう: 212.9214
- どういたいしつりょう: 229.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 84.9
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 22.3
4-phenylbutylammonium bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-1g |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 1g |
¥1,198.00 | 2022-09-02 | |
| Aaron | AR01LTEY-2g |
Benzenebutanammonium Bromide |
120375-52-2 | 99% | 2g |
$506.00 | 2023-12-16 | |
| 1PlusChem | 1P01LT6M-100mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 100mg |
$45.00 | 2023-12-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-25mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 25mg |
¥74.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-100mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 100mg |
¥188.00 | 2022-09-02 | |
| 1PlusChem | 1P01LT6M-500mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 500mg |
$101.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1719538-100mg |
4-Phenylbutan-1-amine (hydrobromide) |
120375-52-2 | 98% | 100mg |
¥840.00 | 2024-08-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-500mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 500mg |
¥688.00 | 2022-09-02 | |
| 1PlusChem | 1P01LT6M-1g |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 1g |
$174.00 | 2023-12-26 | |
| 1PlusChem | 1P01LT6M-25mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 25mg |
$28.00 | 2023-12-26 |
4-phenylbutylammonium bromide 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
120375-52-2 (4-phenylbutylammonium bromide) 関連製品
- 13214-66-9(4-Phenylbutylamine)
- 142332-82-9(3-(3,5-dimethylphenyl)propan-1-amine)
- 54930-39-1(3-(4-methylphenyl)propan-1-amine)
- 2038-57-5(3-Phenylpropylamine)
- 104774-85-8(3-(3-methylphenyl)propan-1-amine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
